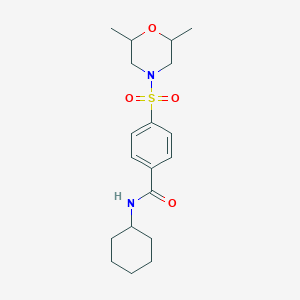

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Overview

Description

“N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” is a chemical compound. It belongs to the class of benzamides, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of “N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” is C17H24N2O4S . The average mass is 352.448 Da and the monoisotopic mass is 352.145691 Da .Chemical Reactions Analysis

The in vitro antioxidant activity of benzamide compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications

- Benzamides, including N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, have been investigated for their antioxidant activity. In vitro studies have demonstrated their ability to scavenge free radicals and chelate metal ions, potentially contributing to cellular protection against oxidative stress .

- Researchers have evaluated the antibacterial efficacy of benzamide derivatives. N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide was tested against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs, revealing its potential as an antibacterial agent .

- Benzamides, due to their diverse chemical properties, have found applications in drug discovery. They are associated with various therapeutic effects, including anti-tumor, anti-microbial, anti-inflammatory, and analgesic properties. Researchers explore their potential as novel drug candidates .

- Beyond medicine, benzamides play a role in industrial sectors such as plastics, rubber, paper, and agriculture. Their versatility makes them valuable for diverse applications .

- Researchers have developed green and efficient methods for synthesizing benzamides. For instance, direct condensation of benzoic acids and amines under ultrasonic irradiation using Lewis acidic ionic liquid immobilized on diatomite earth has been explored .

- Recent work involves the direct alkylation of N,N-dialkyl benzamides using readily available bases. These reactions provide a pathway for modifying benzamide structures, potentially leading to new derivatives with specific properties .

Antioxidant Properties

Antibacterial Activity

Drug Discovery and Medicinal Applications

Industrial and Agricultural Uses

Green Synthesis Pathways

Alkylation Reactions

Future Directions

Benzamides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . They are also widely used in industries such as paper, plastic, and rubber, and in agricultural areas . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name |

N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSANVVJUSSRLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332660 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |

CAS RN |

325729-48-4 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)